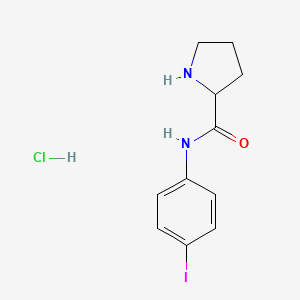

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

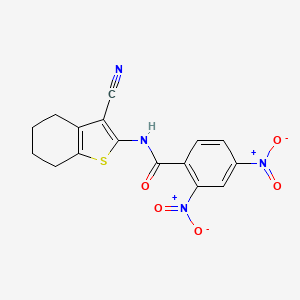

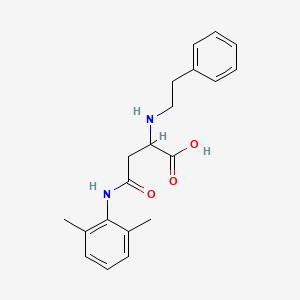

“N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1572310-16-7 . It has a molecular weight of 352.6 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13IN2O.ClH/c12-8-3-5-9 (6-4-8)14-11 (15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2, (H,14,15);1H . This indicates the presence of an iodophenyl group attached to a pyrrolidine ring via a carboxamide linkage.Wissenschaftliche Forschungsanwendungen

Met Kinase Inhibitors

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride and its analogs have been identified as potent and selective Met kinase inhibitors. These compounds have shown improved enzyme potency and aqueous solubility, leading to significant advances in cancer treatment. For example, one such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, further advancing into clinical trials due to its efficacy and safety profiles (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

Compounds structurally related to this compound have been shown to possess significant antitubercular and antibacterial activities. Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, for instance, exhibited potent activity against tuberculosis and various bacterial strains, demonstrating their potential as molecular scaffolds for antitubercular and antibacterial drugs (Bodige et al., 2019).

Antidepressant and Nootropic Agents

The synthesis and pharmacological activity of compounds related to this compound have been explored for potential antidepressant and nootropic activities. Specific analogues have exhibited high activity in these domains, suggesting the potential of this class of compounds in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Crystal and Molecular Structure Analysis

Studies on the crystal and molecular structures of compounds similar to this compound have been conducted. These studies provide insights into the physical and chemical properties of these compounds, which are crucial for their application in drug design and development (Chen et al., 2011).

Ligand Design for Cu-Catalyzed Coupling

Amide derivatives of this compound have been used as powerful ligands in copper-catalyzed coupling reactions. These reactions are significant in pharmaceutical chemistry, allowing for the creation of medically important compounds (Ma et al., 2017).

Histone Deacetylase Inhibition

Related compounds have been designed to selectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and apoptosis. These compounds have shown significant antitumor activity and have been advanced into clinical trials (Zhou et al., 2008).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride” are not available, pyrrolidine derivatives are a focus of medicinal chemists due to their potential in the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Eigenschaften

IUPAC Name |

N-(4-iodophenyl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWMRNKJQCXYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2669299.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)

![2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2669309.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile](/img/structure/B2669311.png)

![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)

![2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile](/img/structure/B2669318.png)